3-Methyl-3-heptanol physical and chemical properties
3-Methyl-3-heptanol physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methyl-3-heptanol (B1630388)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-3-heptanol is a tertiary alcohol with the chemical formula C8H18O.[1][2][3] It is recognized by its characteristic mild, fruity odor and exists as a colorless liquid at room temperature.[4][5] This compound and its isomers are of interest in various fields, including fragrance, flavor, and as intermediates in organic synthesis.[4][5] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and visual representations of key processes and properties.
Chemical and Physical Properties
The physical and chemical characteristics of 3-Methyl-3-heptanol are summarized below. These properties are crucial for its handling, application in synthesis, and analytical characterization.
Identifiers and Molecular Characteristics
| Property | Value | Reference |
| IUPAC Name | 3-methylheptan-3-ol | [4][6] |
| CAS Number | 5582-82-1 | [1][2][3] |
| Molecular Formula | C8H18O | [1][2][3][4] |
| Molecular Weight | 130.23 g/mol | [2][4] |
| Canonical SMILES | CCCCC(C)(CC)O | [6] |
| InChI Key | PQOSNJHBSNZITJ-UHFFFAOYSA-N | [1][6] |
| Synonyms | Butylethylmethylcarbinol, 2-Ethyl-2-hexanol | [1][7] |
Physical Properties
| Property | Value | Reference |
| Appearance | Colorless clear liquid | [4][5][8] |
| Density | 0.821 - 0.83 g/cm³ | [3][4][9][10] |
| Boiling Point | 161 to 165.5 °C @ 760 mmHg | [3][8][9] |
| 64 °C @ 15.8-20.1 mmHg | [10][11] | |
| Melting Point | -83 to -56 °C | [4][9] |
| Flash Point | 58 to 60.6 °C | [3][8] |
| Vapor Pressure | 0.624 mmHg @ 25 °C (estimated) | [3][8] |
| Refractive Index | 1.426 - 1.429 | [3][9][10] |
| pKa | 15.38 ± 0.29 (Predicted) | [5][10] |
Solubility
| Solvent | Solubility | Reference |
| Water | 2390 mg/L @ 25 °C (Slightly soluble) | [8][12] |
| Organic Solvents | Soluble in alcohol, ethanol, and ether | [5][8] |
The hydroxyl group in 3-methyl-3-heptanol allows for hydrogen bonding, which contributes to its limited solubility in water.[4] However, the relatively long hydrocarbon chain imparts significant hydrophobic character, making it more soluble in organic solvents.[4]
Spectral Data
Spectral analysis is essential for the structural elucidation and purity assessment of 3-Methyl-3-heptanol.
| Technique | Description |
| Mass Spectrometry (MS) | The NIST Mass Spectrometry Data Center provides reference spectra for 3-Methyl-3-heptanol, with prominent peaks typically observed at m/z values of 73, 55, and 43.[6] |
| Infrared (IR) Spectroscopy | IR spectra are available and show characteristic absorptions for a tertiary alcohol, including a broad O-H stretching band.[1][6][13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Both ¹H NMR and ¹³C NMR spectral data are available for 3-Methyl-3-heptanol, providing detailed information about its molecular structure.[6][14] |
| Gas Chromatography (GC) | The Kovats Retention Index for 3-Methyl-3-heptanol on a standard non-polar column is reported as 1019.[6][15] |
Experimental Protocols
Synthesis of 3-Methyl-3-heptanol via Grignard Reaction
A common and effective method for synthesizing tertiary alcohols like 3-Methyl-3-heptanol is the Grignard reaction. This protocol is adapted from the synthesis of a related isomer, 4-methyl-3-heptanol.[16]
Reaction: Butylmagnesium bromide reacts with 2-butanone (B6335102) (methyl ethyl ketone).
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
2-Butanone (MEK)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Grignard Reagent Preparation: In a dry, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, add magnesium turnings and anhydrous diethyl ether.
-
Slowly add a solution of 1-bromobutane in anhydrous diethyl ether through the dropping funnel to initiate the formation of the Grignard reagent (butylmagnesium bromide). The reaction is exothermic and should be controlled by the rate of addition.
-
Once the magnesium has completely reacted, cool the flask in an ice bath.
-
Reaction with Ketone: Slowly add a solution of 2-butanone in anhydrous diethyl ether to the cooled Grignard reagent. Maintain stirring and cooling throughout the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional hour to ensure the reaction goes to completion.
-
Workup: Carefully and slowly pour the reaction mixture over a mixture of crushed ice and saturated aqueous NH₄Cl solution to quench the reaction and hydrolyze the magnesium alkoxide salt.
-
Transfer the mixture to a separatory funnel. Separate the organic layer (ether) from the aqueous layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine all organic extracts and wash them with a saturated sodium chloride solution (brine).
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent.
-
Remove the diethyl ether solvent using a rotary evaporator.
-
Purify the crude 3-Methyl-3-heptanol product by fractional distillation under reduced pressure.
Caption: Workflow for the synthesis of 3-Methyl-3-heptanol.
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds like 3-Methyl-3-heptanol in a mixture.
Instrumentation:
-
Gas Chromatograph (GC) with a capillary column (e.g., a non-polar methyl silicone phase).[15]
-
Mass Spectrometer (MS) detector.
Procedure:
-
Sample Preparation: Dilute a small amount of the 3-Methyl-3-heptanol sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).
-
Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC injection port, which is heated to vaporize the sample.
-
Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through the GC column. Compounds separate based on their boiling points and interactions with the column's stationary phase. 3-Methyl-3-heptanol will elute at a specific retention time under the given conditions.
-
Ionization and Detection: As the separated compounds exit the GC column, they enter the MS detector. They are ionized (typically by electron ionization), fragmented, and then separated by their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectrum provides a molecular fingerprint of the compound. This spectrum is compared to a library of known spectra (like the NIST library) to confirm the identity of 3-Methyl-3-heptanol.[6] The peak area in the chromatogram can be used for quantification.
Caption: General workflow for GC-MS analysis.
Reactivity and Stability
As a tertiary alcohol, 3-Methyl-3-heptanol exhibits reactivity characteristic of this functional group.
-
Oxidation: Tertiary alcohols are resistant to oxidation under mild conditions because they lack a hydrogen atom on the carbinol carbon. Strong oxidizing agents under harsh conditions can cause cleavage of carbon-carbon bonds.
-
Dehydration: It can undergo acid-catalyzed dehydration to form alkenes. The major product would likely be 3-methyl-3-heptene, following Zaitsev's rule.
-
Substitution: The hydroxyl group can be protonated by a strong acid, forming a good leaving group (water). This allows for SN1 substitution reactions with nucleophiles.
-
Esterification: While possible, esterification with carboxylic acids is sterically hindered for tertiary alcohols.
The compound is stable under standard ambient temperatures and storage conditions.[5] It is a flammable liquid and should be kept away from heat, sparks, and open flames.[5][6]
Caption: Reactivity of 3-Methyl-3-heptanol.
Safety and Handling
3-Methyl-3-heptanol is classified as a flammable liquid.[5][6] It is reported to cause skin irritation and serious eye damage, and may cause respiratory irritation.[5][6] Standard safety precautions should be followed when handling this chemical, including the use of personal protective equipment such as gloves and safety glasses.[5] Work should be conducted in a well-ventilated area or a fume hood.[5] Store in a tightly closed container in a cool, dry, and well-ventilated place away from ignition sources.[5]
References
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- 6. 3-Methyl-3-heptanol | C8H18O | CID 11710 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. 3-methyl-3-heptanol [stenutz.eu]
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- 11. 3-Methyl-3-heptanol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. 4-METHYL-3-HEPTANOL CAS#: 14979-39-6 [m.chemicalbook.com]
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